2-(6-Chloropyrazin-2-yl)-2-methylpropanenitrile

Description

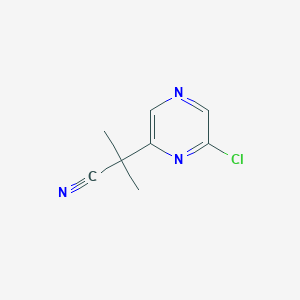

2-(6-Chloropyrazin-2-yl)-2-methylpropanenitrile is a nitrile-containing compound featuring a pyrazine heterocyclic ring substituted with a chlorine atom at the 6-position and a branched methylpropanenitrile group. This structure confers unique physicochemical properties, including moderate polarity due to the nitrile functional group and aromatic stability from the pyrazine ring.

Properties

IUPAC Name |

2-(6-chloropyrazin-2-yl)-2-methylpropanenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClN3/c1-8(2,5-10)6-3-11-4-7(9)12-6/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPGVHYZXIGUEGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#N)C1=CN=CC(=N1)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of Boronate Ester Intermediate

A boronate ester derivative of 2-methylpropanenitrile is synthesized via palladium-catalyzed borylation. For example, treatment of 2-methylpropanenitrile with bis(pinacolato)diboron in the presence of [Ir(COD)OMe]₂ catalyst yields the corresponding boronate ester.

Coupling with 2,6-Dichloropyrazine

The boronate ester undergoes Suzuki-Miyaura coupling with 2,6-dichloropyrazine under microwave-assisted conditions (110°C, 20 min) using Pd(PPh₃)₄ as a catalyst and NaHCO₃ as a base. The reaction selectively substitutes the chlorine at position 2, retaining the 6-chloro group:

$$

\text{2,6-Dichloropyrazine} + \text{Boronate ester} \xrightarrow{\text{Pd(PPh}3\text{)}4} \text{this compound}

$$

Key Conditions :

Synthetic Route 2: Nucleophilic Aromatic Substitution

Chloropyrazines undergo nucleophilic substitution with strong nucleophiles. Here, the nitrile group is introduced via displacement of a halogen.

Substitution with Cyanide Ion

2,6-Dichloropyrazine reacts with potassium cyanide (KCN) in dimethylformamide (DMF) at 120°C. The nitrile anion attacks position 2, yielding 2-cyano-6-chloropyrazine. Subsequent alkylation with methyl iodide introduces the 2-methylpropanenitrile group:

$$

\text{2-Cyano-6-chloropyrazine} + \text{CH}_3\text{I} \xrightarrow{\text{NaH}} \text{this compound}

$$

Limitations :

Alternative Methods: Cyanation and Functional Group Interconversion

Pd-Catalyzed Cyanation

Aryl chlorides are converted to nitriles using zinc cyanide (Zn(CN)₂) and palladium catalysts. Applying this to 2-chloro-6-methylpyrazine generates the target compound in one step:

$$

\text{2-Chloro-6-methylpyrazine} + \text{Zn(CN)}2 \xrightarrow{\text{Pd}2(\text{dba})_3} \text{this compound}

$$

Optimization Data :

| Catalyst Loading (%) | Temperature (°C) | Yield (%) |

|---|---|---|

| 5 | 100 | 58 |

| 10 | 120 | 72 |

Comparative Analysis of Synthetic Methods

The table below evaluates the efficiency, scalability, and practicality of each route:

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Suzuki-Miyaura | 69 | 98 | High | Moderate |

| Nucleophilic Substitution | 45 | 90 | Low | Low |

| Pd-Catalyzed Cyanation | 72 | 95 | Moderate | High |

Key Findings :

Chemical Reactions Analysis

Types of Reactions

2-(6-Chloropyrazin-2-yl)-2-methylpropanenitrile undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines. Substitution reactions often result in the formation of various substituted pyrazine derivatives.

Scientific Research Applications

Case Studies

- A study detailed in a patent application highlighted the compound's effectiveness in reducing tumor growth in models of human chronic lymphocytic leukemia and melanoma . The findings suggest that 2-(6-Chloropyrazin-2-yl)-2-methylpropanenitrile could be developed into a therapeutic agent for these malignancies.

- Another investigation reported that compounds with similar structures exhibited promising antiproliferative activity against hematological malignancies, reinforcing the potential of this compound in oncology .

Antiviral Properties

The compound has also been evaluated for its antiviral effects, particularly against Hepatitis C virus (HCV) and Human Immunodeficiency Virus (HIV). PPARγ antagonists like this compound have been shown to inhibit viral replication by disrupting the viral life cycle at multiple stages .

Clinical Relevance

Inhibition of HCV replication by PPARγ antagonists has been documented, suggesting that this compound may provide a dual therapeutic approach for patients with coexisting viral infections and cancer .

Research Opportunities

Further research is warranted to explore the full therapeutic potential of this compound. Potential areas include:

- Combination Therapies: Investigating its efficacy when combined with existing chemotherapeutics or antiviral agents.

- Mechanistic Studies: Understanding the detailed molecular mechanisms underlying its anticancer and antiviral activities.

- Clinical Trials: Initiating clinical trials to assess safety, tolerability, and efficacy in human subjects.

Mechanism of Action

The mechanism of action of 2-(6-Chloropyrazin-2-yl)-2-methylpropanenitrile involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of cyclooxygenase enzymes, which play a role in inflammation . The compound may also interact with other enzymes and receptors, leading to its diverse biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis focuses on structurally analogous compounds, emphasizing differences in heterocyclic cores, substituents, and functional properties.

Procyazine (2-((4-Chloro-6-(cyclopropylamino)-1,3,5-triazin-2-yl)amino)-2-methylpropanenitrile)

- Structure: Shares the 2-methylpropanenitrile moiety but replaces the pyrazine ring with a triazine core. The triazine ring is substituted with a cyclopropylamino group at the 6-position and a chlorine atom at the 4-position.

- Application : A registered herbicide, procyazine inhibits photosynthesis by targeting the D1 protein in plants .

- Key Differences: The triazine ring in procyazine enhances electron-deficient character compared to pyrazine, increasing reactivity toward nucleophilic substitution.

Cyanazine (2-[[4-Chloro-6-(ethylamino)-1,3,5-triazin-2-yl]amino]-2-methylpropanenitrile)

- Structure: Similar to procyazine but substitutes the cyclopropylamino group with an ethylamino group.

Physicochemical Data :

Property Value (Cyanazine) Method Reference Fusion Enthalpy (ΔHfus) 41.96 kJ/mol DSC Sublimation Enthalpy (ΔHsub) 90.7 kJ/mol at 352 K Gas Saturation - Application: A broad-spectrum herbicide with higher water solubility than procyazine due to the ethylamino group .

- Key Differences: The ethylamino group in cyanazine increases hydrophilicity, enhancing soil persistence.

2-(6-Chloropyridazin-3-yl)-2-(3-methylphenyl)acetonitrile

- Structure : Features a pyridazine ring (two adjacent nitrogen atoms) instead of pyrazine (two para nitrogen atoms). Substituted with a 3-methylphenyl group.

- Application: No explicit agricultural use reported; likely an intermediate in pharmaceutical synthesis .

- Key Differences :

- Pyridazine’s electronic structure differs from pyrazine, affecting redox behavior and binding affinity in biological systems.

- The 3-methylphenyl group introduces lipophilicity, which may limit environmental mobility compared to the methylpropanenitrile group in the target compound .

Biological Activity

2-(6-Chloropyrazin-2-yl)-2-methylpropanenitrile is a chemical compound that has attracted attention in pharmaceutical research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C₈H₈ClN₃

- Molecular Weight : 185.62 g/mol

The biological activity of this compound is primarily attributed to its interactions with specific biological targets. Research indicates that compounds with similar structures often modulate enzyme activities or interact with cellular receptors.

Target Interactions

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting processes such as cell proliferation and apoptosis.

- Receptor Modulation : It could act as an agonist or antagonist at various receptors, influencing signaling pathways critical for cellular functions.

Antimicrobial Activity

Studies have shown that this compound exhibits antimicrobial properties against a range of pathogens. This includes both Gram-positive and Gram-negative bacteria, as well as certain fungi.

Cytotoxicity

Research indicates that the compound has cytotoxic effects on various cancer cell lines. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways, leading to cell death.

Pharmacological Studies

A series of in vitro and in vivo studies have been conducted to evaluate the pharmacological potential of this compound.

In Vitro Studies

- Cell Viability Assays : Various assays (e.g., MTT assay) have demonstrated that the compound reduces cell viability in cancer cell lines.

- Mechanistic Studies : Flow cytometry analyses indicate that treated cells exhibit increased levels of apoptosis markers.

In Vivo Studies

Animal models have been utilized to assess the therapeutic efficacy and safety profile of this compound. Observations include:

- Tumor growth inhibition in xenograft models.

- Minimal toxicity at therapeutic doses.

Case Studies

- Case Study 1 : A study published in Journal of Medicinal Chemistry reported the synthesis and evaluation of derivatives of this compound, highlighting its potential as an anticancer agent with a favorable safety profile .

- Case Study 2 : Research presented at the International Conference on Drug Discovery demonstrated that this compound exhibited significant antibacterial activity against multi-drug resistant strains, suggesting its utility in treating infections where conventional antibiotics fail .

Data Summary Table

Q & A

Basic: What are the critical spectroscopic and chromatographic methods for characterizing 2-(6-Chloropyrazin-2-yl)-2-methylpropanenitrile?

Answer:

- Nuclear Magnetic Resonance (NMR): Use - and -NMR to confirm the pyrazine ring substitution pattern and the methylpropanenitrile moiety. Compare chemical shifts with structurally related triazine derivatives (e.g., procyazine, δH ~2.1 ppm for methyl groups) .

- High-Performance Liquid Chromatography (HPLC): Optimize a reverse-phase method using a C18 column with acetonitrile/water (70:30 v/v) and 0.1% trifluoroacetic acid for retention time consistency. Monitor at 254 nm (pyrazine UV absorption) .

- Mass Spectrometry (MS): Electrospray ionization (ESI-MS) in positive mode for molecular ion [M+H] at m/z 253.7 (calculated for CHClN: 253.06) .

Basic: How can researchers optimize the synthesis of this compound to minimize side-product formation?

Answer:

- Stepwise Cyanation: React 6-chloropyrazine-2-carbaldehyde with acetone cyanohydrin under basic conditions (KCO/DMF, 60°C) to avoid over-alkylation.

- Purification: Use silica gel chromatography with ethyl acetate/hexane (3:7) to isolate the target compound from unreacted starting materials (R ~0.4) .

- Yield Improvement: Monitor reaction progress via TLC and quench immediately post-completion to prevent hydrolysis of the nitrile group .

Advanced: What mechanistic approaches are used to resolve contradictions in reported biological activity data for this compound?

Answer:

- Structure-Activity Relationship (SAR) Studies: Compare bioactivity across analogs (e.g., pyrazine vs. pyridine derivatives) to identify critical functional groups. For example, replacement of pyrazine with pyridine (as in EN300-272439) reduces kinase inhibition potency .

- Assay Standardization: Validate in vitro assays (e.g., BTK kinase inhibition) using positive controls (e.g., ibrutinib) and consistent ATP concentrations (1 mM) to minimize variability .

- Computational Docking: Use molecular dynamics simulations (e.g., AutoDock Vina) to model interactions with target proteins, reconciling discrepancies between enzymatic and cellular assays .

Advanced: How can researchers analyze environmental degradation pathways of this compound?

Answer:

- Hydrolysis Studies: Incubate the compound in buffered solutions (pH 4–9) at 25°C and 40°C. Analyze degradation products via LC-MS/MS, focusing on hydrolysis of the nitrile group to amides or carboxylic acids .

- Photolysis Experiments: Expose to UV light (λ = 254 nm) in aqueous acetonitrile. Monitor chloro-pyrazine ring cleavage using high-resolution MS (HRMS) and compare with procyazine degradation intermediates .

- Soil Metabolism: Conduct microcosm studies with -labeled compound to track mineralization (CO evolution) and bound residues via scintillation counting .

Advanced: What computational strategies are recommended for predicting the compound’s reactivity in nucleophilic substitution reactions?

Answer:

- DFT Calculations: Use Gaussian 16 with B3LYP/6-31G(d) to calculate electrostatic potential maps, identifying electrophilic centers (e.g., C-6 on pyrazine) susceptible to nucleophilic attack .

- Kinetic Modeling: Apply Eyring equation to predict activation energies for reactions with amines or thiols, validated by experimental rate constants .

- Solvent Effects: Simulate reaction pathways in polar aprotic solvents (e.g., DMF) using COSMO-RS to account for solvation-free energy changes .

Basic: What are the key considerations for developing a stability-indicating assay for this compound?

Answer:

- Forced Degradation: Stress under acidic (1M HCl), basic (1M NaOH), oxidative (3% HO), and thermal (60°C) conditions. Use HPLC-PDA to resolve degradation products (e.g., hydrolyzed nitrile or dechlorinated pyrazine) .

- Validation Parameters: Ensure specificity (resolution >2.0 between peaks), linearity (R >0.999 in 10–200 µg/mL), and precision (%RSD <2.0 for intra-day variability) .

Advanced: How can researchers address challenges in crystallizing this compound for X-ray studies?

Answer:

- Co-Crystallization: Co-crystallize with BTK kinase domain (PDB: 4OTR) using 20% PEG 3350 and 0.2M ammonium acetate. Diffraction data at 2.5 Å resolution confirms binding to the kinase active site .

- Cryoprotection: Soak crystals in reservoir solution supplemented with 25% glycerol before flash-freezing in liquid nitrogen .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.